Chromanol 293B

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chromanol 293B a un large éventail d'applications en recherche scientifique :

Recherche cardiovasculaire: Utilisé pour étudier le rôle des canaux potassium dans la repolarisation cardiaque et les arythmies.

Pharmacologie: Investigé pour son potentiel en tant qu'agent antiarythmique.

Physiologie cellulaire: Employé dans des études d'électrophysiologie de patch-clamp pour comprendre le comportement des canaux ioniques dans les cardiomyocytes.

Endocrinologie: Etudié pour ses effets sur la sécrétion d'insuline stimulée par le glucose dans les cellules pancréatiques.

Mécanisme d'action

This compound exerce ses effets en bloquant sélectivement le composant lent du courant potassium rectificateur retardé (I_Ks) dans les cellules cardiaques . Cette inhibition prolonge la durée du potentiel d'action, ce qui peut aider à prévenir les arythmies . Le composé interagit avec les protéines des canaux potassium, en particulier KvLQT1, en modulant leur activité et en affectant la repolarisation cardiaque .

Mécanisme D'action

Target of Action

Chromanol 293B primarily targets the potassium voltage-gated channel subfamily KQT member 1 (KCNQ1), also known as Kv7.1 or KvLQT1 . This channel is crucial for the slow component of the delayed rectifier potassium current (I_Ks) in the heart . This compound also has a weak inhibitory effect on the ATP-sensitive potassium (K_ATP) channel .

Mode of Action

this compound acts as a selective blocker of the I_Ks current . It binds to the KCNQ1 channel, blocking the currents expressed by minK . The binding involves hydrophobic interactions with the S6 transmembrane residues Ile337 and Phe340, and stabilization of this compound binding through electrostatic interactions of its oxygen atoms with the most internal potassium ion within the selectivity filter .

Biochemical Pathways

The inhibition of the I_Ks current by this compound affects the repolarization process in cardiac cells . This process is crucial for resetting the electrical state of the cell after a heartbeat, preparing it for the next cycle. By blocking the I_Ks current, this compound prolongs the action potential duration (APD), which can have antiarrhythmic effects .

Pharmacokinetics

Its potency in inhibiting the i_ks current is indicated by an ic_50 value of 1-10 μm .

Result of Action

The primary result of this compound’s action is the prolongation of the APD in cardiac cells . This can potentially have antiarrhythmic effects. Additionally, this compound has been found to improve glucose-stimulated insulin secretion (GSIS) in the pancreas by modulating the KCNQ1 channel .

Action Environment

It’s worth noting that the frequency dependence of apd prolongation caused by this compound is different from that caused by i_kr blockade . This suggests that the compound’s action, efficacy, and stability might be influenced by the frequency of cardiac cycles.

Analyse Biochimique

Biochemical Properties

Chromanol 293B plays a significant role in biochemical reactions by selectively inhibiting the slow component of the delayed rectifier potassium current (I_Ks). This current is crucial for the repolarization phase of the cardiac action potential. This compound interacts with several biomolecules, including the potassium channel subunits KCNQ1 and KCNE1, which form the I_Ks channel. The compound binds to these subunits, thereby inhibiting the flow of potassium ions through the channel. This inhibition leads to prolonged action potential duration and altered cardiac repolarization .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cardiac myocytes, the compound prolongs the action potential duration by inhibiting the I_Ks current. This effect can influence cell signaling pathways, gene expression, and cellular metabolism. This compound has also been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride current, which is involved in ion transport and cellular homeostasis. The inhibition of CFTR by this compound can affect cellular processes such as fluid secretion and ion balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the potassium channel subunits KCNQ1 and KCNE1. By binding to these subunits, this compound inhibits the I_Ks current, leading to prolonged action potential duration. Additionally, this compound inhibits the CFTR chloride current by interacting with the CFTR protein. This interaction is thought to depend on the phosphorylation state of the CFTR protein, suggesting a complex regulatory mechanism. The inhibition of these ion channels by this compound can lead to changes in cellular ion homeostasis and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on the I_Ks current and CFTR chloride current over extended periods. The compound’s efficacy may decrease over time due to degradation or changes in cellular conditions. Long-term exposure to this compound can lead to sustained alterations in cellular ion homeostasis and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound selectively inhibits the I_Ks current, leading to prolonged action potential duration without significant adverse effects. At higher doses, this compound can inhibit other ion channels, such as the CFTR chloride current, leading to potential toxic or adverse effects. Studies in animal models have shown that high doses of this compound can cause arrhythmias and other cardiovascular complications, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with ion channels and transporters. The compound inhibits the I_Ks current by binding to the potassium channel subunits KCNQ1 and KCNE1. Additionally, this compound inhibits the CFTR chloride current by interacting with the CFTR protein. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular ion homeostasis and signaling pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s distribution within cells can affect its localization and accumulation, influencing its activity and function. Studies have shown that this compound can accumulate in specific cellular compartments, such as the plasma membrane, where it exerts its inhibitory effects on ion channels .

Subcellular Localization

The subcellular localization of this compound is primarily at the plasma membrane, where it interacts with ion channels such as the I_Ks channel and the CFTR chloride channel. The compound’s activity and function can be influenced by its localization within specific cellular compartments. This compound may also undergo post-translational modifications that direct it to specific organelles or compartments, further influencing its effects on cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Chromanol 293B peut être synthétisé par un processus en plusieurs étapes impliquant la condensation de l'acide hydroxylethylsulfonique et de l'alcool N-éthylamino . La réaction nécessite généralement des conditions spécifiques, notamment une température et un pH contrôlés, pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les sous-produits . Le composé est généralement produit sous forme de poudre et nécessite une manipulation et un stockage minutieux pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Chromanol 293B subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels tels que cyano et hydroxy . Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution: Impliquent généralement des réactifs comme les halogénures d'alkyle et les bases dans des conditions douces.

Réactions d'oxydation: Exigent souvent des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réactions de réduction: Utilisent généralement des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents dérivés alkylés de this compound .

Comparaison Avec Des Composés Similaires

Composés similaires

Cromakalim: Un autre composé de type chromanol qui agit comme un ouvreur de canal potassium.

Dofétilide: Un bloqueur sélectif du composant rapide du courant potassium rectificateur retardé (I_Kr).

Unicité

Chromanol 293B est unique dans son inhibition sélective du composant lent du courant potassium rectificateur retardé (I_Ks), tandis que d'autres composés comme le dofétilide ciblent différents composants du courant potassium . Cette spécificité fait de this compound un outil précieux pour étudier le rôle physiologique de I_Ks et son potentiel en tant qu'agent antiarythmique .

Propriétés

IUPAC Name |

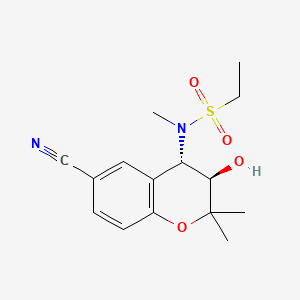

N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSJHHXUORMCGK-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167526 | |

| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163163-23-3 | |

| Record name | rel-N-[(3R,4S)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methylethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163163-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163163233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Chromanol 293B?

A1: this compound primarily targets the KCNQ1 potassium channel, specifically the slowly activating delayed rectifier potassium current (IKs) channels in cardiac tissue. [, , , ]

Q2: How does this compound interact with the KCNQ1 channel?

A2: this compound binds to the KCNQ1 channel within the inner pore vestibule. This binding site includes the lower portion of the selectivity filter and the S6 transmembrane domain. [] The binding is stabilized by hydrophobic interactions with Ile337 and Phe340 residues in the S6 transmembrane domain and electrostatic interactions between the oxygen atoms of this compound and the innermost potassium ion within the selectivity filter. []

Q3: How does the presence of ancillary subunits affect this compound's interaction with KCNQ1?

A3: Ancillary subunits significantly influence this compound's potency. While KCNQ1 alone exhibits an IC50 of 65.4 ± 1.7 μM for this compound, the presence of KCNE1 (forming the cardiac IKs channel) increases the drug's potency to 15.1 ± 3.3 μM. Interestingly, KCNE3 association with KCNQ1 further enhances the potency to 0.54 ± 0.18 μM. This highlights the significant role of ancillary subunits in shaping KCNQ1 channel pharmacology. []

Q4: Does the frequency of electrical stimulation influence this compound's effects on KCNQ1?

A4: Yes, the frequency of electrical stimulation, particularly in the context of the KCNQ1/KCNE1 complex, affects this compound's action. Repetitive, rapid stimulation enhances KCNQ1/KCNE1 currents in a biphasic manner, and this compound selectively abolishes the slow component of this enhancement. This underscores the importance of considering the electrical activity patterns of the target organ when investigating KCNQ1 pharmacology. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H24N2O5S. Its molecular weight is 380.46 g/mol. []

Q6: How do structural modifications to this compound affect its potency and selectivity?

A6: Structural modifications, particularly at the aromatic substituents, significantly impact the activity of this compound. Alkoxy substitutions at the aromatic ring generally enhance potency. This structure-activity relationship led to the development of HMR1556, a more potent and selective Iks channel blocker derived from this compound. [, ]

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: Limited information is available on the specific ADME properties of this compound. Further studies are needed to fully characterize its pharmacokinetic profile.

Q8: What are the potential toxicities and safety concerns associated with this compound?

A8: While this compound exhibits promising antiarrhythmic properties, its potential for proarrhythmic effects, particularly torsade de pointes (TdP), requires careful consideration. The risk of TdP appears to be influenced by factors such as the presence of other drugs that prolong the QT interval, electrolyte imbalances, and underlying heart conditions. [, , , ]

Q9: Are there any known drug interactions with this compound?

A9: The co-administration of this compound with other drugs that prolong the QT interval, such as certain antiarrhythmics, antibiotics, and antipsychotics, could potentially increase the risk of developing TdP. [, , , ] Therefore, caution is advised when considering the use of this compound in patients taking these medications.

Q10: What in vitro models have been used to study the effects of this compound?

A10: Several in vitro models, including isolated cardiac myocytes from various species (guinea pigs, dogs, rabbits, and humans) and heterologous expression systems (like Xenopus oocytes and HEK293 cells), have been used to study the effects of this compound on IKs channels and cardiac action potentials. [, , , , , , , , , ]

Q11: What in vivo models have been employed to investigate this compound's effects?

A11: Animal models, particularly dogs and guinea pigs, have been used to study this compound's influence on cardiac electrophysiology, particularly its effects on the QT interval and the development of arrhythmias. [, , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.